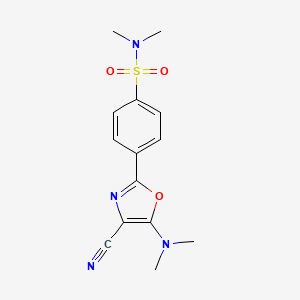

4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide, also known as ODQ, is a chemical compound that has been extensively used in scientific research. ODQ is a potent and selective inhibitor of soluble guanylyl cyclase (sGC), which is an important enzyme involved in the regulation of cyclic guanosine monophosphate (cGMP) signaling pathways. ODQ has been shown to have various biochemical and physiological effects, making it a highly useful tool for investigating the role of cGMP signaling in different biological processes.

Scientific Research Applications

Excited-State Intramolecular Charge-Transfer Dynamics

This compound plays a pivotal role in the excited state reaction dynamics in donor-bridge-acceptor systems . The efficacy of such a process can be improved by modifying the extent of π-conjugation, relative orientation/twists of the donor/acceptor entities, and polarity of the environment .

Solvatochromism Studies

The compound is used in solvatochromism studies, which is an efficient tool to study N,N-dimethylamino- and cyano-substituted π-conjugated molecules with an intramolecular charge-transfer absorption .

Synthesis and Characterization of Organic Compounds

The compound is used in the synthesis and characterization of organic compounds . Cathodic and anodic redox potentials were used to determine the HOMO-LUMO values .

Dual-Emission Studies

The compound is used in the study of dual-emission in PLICT compounds . The emission properties of 4-cyano-1-(N,N-dimethylamino)indole were investigated in supercooled solution and in solid state .

Mechanism of Action

Target of Action

The primary target of this compound is polysaccharides, specifically TI-2 antigens . These antigens play a crucial role in immune responses, particularly in the creation of conjugate vaccines .

Mode of Action

The compound interacts with its targets by rapidly activating polysaccharides . This activation enables protein conjugation, which is vital for creating conjugate vaccines that enhance immune responses . The compound works effectively at both pH 9-10 and mild alkaline conditions (pH 7-9), making it versatile for various antigens .

Biochemical Pathways

The compound affects the biochemical pathways involved in protein-polysaccharide conjugation . By activating polysaccharides, it facilitates the conjugation of these molecules with proteins, thereby enhancing the immune response . This process is crucial in the development of effective vaccines and immunological reagents .

Pharmacokinetics

Its solubility in acetonitrile or water suggests that it may have good bioavailability.

Result of Action

The result of the compound’s action is the creation of protein-polysaccharide conjugates . These conjugates enhance immune responses, making the compound invaluable for developing effective vaccines and immunological reagents . The compound’s efficacy in inducing high antibody levels is particularly noteworthy .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound works effectively at both pH 9-10 and mild alkaline conditions (pH 7-9) . This versatility allows it to be used with various antigens under different conditions . .

properties

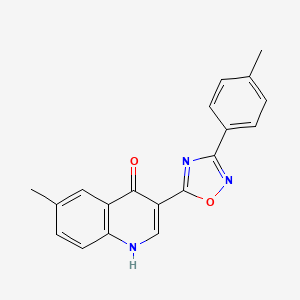

IUPAC Name |

4-[4-cyano-5-(dimethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-17(2)14-12(9-15)16-13(21-14)10-5-7-11(8-6-10)22(19,20)18(3)4/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTMTROAPJKZDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-cyano-5-(dimethylamino)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium;7-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2538901.png)

![2-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2538904.png)

![3-methyl-4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2538912.png)

![7-(3,5-dimethylphenyl)-2-(4-methylphenyl)-7H,8H-imidazo[1,2-a]pyrazin-8-one](/img/structure/B2538914.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-ethoxynicotinamide](/img/structure/B2538916.png)

![4-[[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2538917.png)

![(E)-2-amino-N-phenyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2538920.png)

![3-butyl-1-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2538921.png)